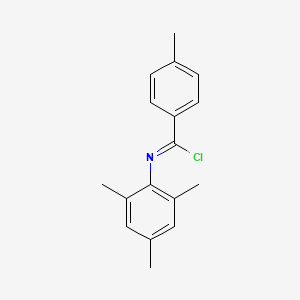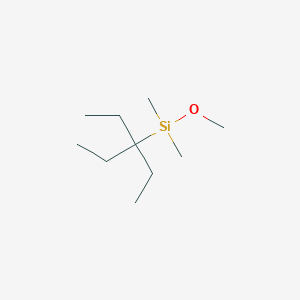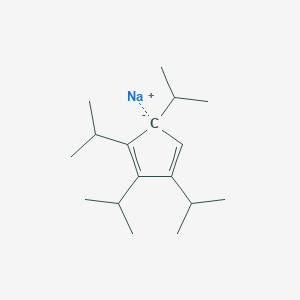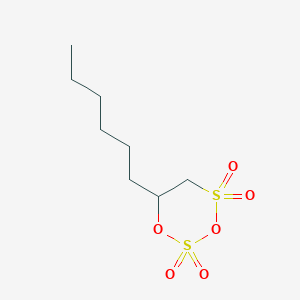![molecular formula C9H17N2O5P B14301628 Methyl 3-[(E)-(diethoxyphosphoryl)diazenyl]but-2-enoate CAS No. 113619-28-6](/img/no-structure.png)
Methyl 3-[(E)-(diethoxyphosphoryl)diazenyl]but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(E)-(diethoxyphosphoryl)diazenyl]but-2-enoate is an organic compound that features a diazenyl group, which is a functional group containing a nitrogen-nitrogen double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(E)-(diethoxyphosphoryl)diazenyl]but-2-enoate typically involves the reaction of a suitable precursor with diethyl phosphorochloridate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can help in scaling up the production while maintaining the quality and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[(E)-(diethoxyphosphoryl)diazenyl]but-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diazenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Methyl 3-[(E)-(diethoxyphosphoryl)diazenyl]but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 3-[(E)-(diethoxyphosphoryl)diazenyl]but-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can undergo various transformations, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-hydroxy pent-2-enoate: A structurally similar compound with a hydroxyl group instead of the diazenyl group.
Methyl 3-[(diethoxyphosphoryl)diazenyl]-2-butenoate: A closely related compound with slight variations in the substituents.
Uniqueness
Methyl 3-[(E)-(diethoxyphosphoryl)diazenyl]but-2-enoate is unique due to the presence of the diazenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
| 113619-28-6 | |
Fórmula molecular |
C9H17N2O5P |
Peso molecular |
264.22 g/mol |
Nombre IUPAC |
methyl 3-(diethoxyphosphoryldiazenyl)but-2-enoate |
InChI |
InChI=1S/C9H17N2O5P/c1-5-15-17(13,16-6-2)11-10-8(3)7-9(12)14-4/h7H,5-6H2,1-4H3 |
Clave InChI |
UMTUYIRCSCIGPC-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(N=NC(=CC(=O)OC)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N'-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14301588.png)



![1-(2,2-Dimethyl-1,4,8-triazaspiro[4.5]decan-8-yl)ethan-1-one](/img/structure/B14301625.png)
